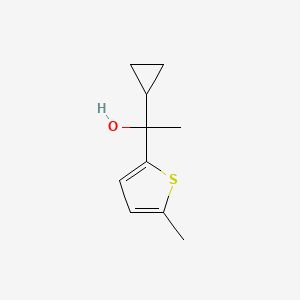

1-cyclopropyl-1-(5-methylthiophen-2-yl)ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(5-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-7-3-6-9(12-7)10(2,11)8-4-5-8/h3,6,8,11H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPZVKFKHJWVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Synthesis via Friedel-Crafts Acylation

The preparation of 5-methylthiophen-2-yl methyl ketone is a critical first step. Thiophene’s moderate reactivity in Friedel-Crafts acylation necessitates harsh conditions:

-

Reagents : Cyclopropanecarbonyl chloride (1.2 eq), AlCl₃ (1.5 eq) in dichloromethane at 0°C.

-

Yield : 58–62% after purification by silica gel chromatography.

Challenges include regioselectivity and over-acylation, which are mitigated by using electron-donating methyl groups at the 5-position to direct electrophilic attack to the 2-position.

Grignard Reaction Optimization

The cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) is added to the ketone in tetrahydrofuran (THF) at −78°C:

The use of Ti(OiPr)₄ enhances the electrophilicity of the ketone, accelerating nucleophilic attack by the Grignard reagent.

Alternative Synthetic Routes

Reduction of Tertiary Ketones

Hydrogenation of (5-methylthiophen-2-yl)(cyclopropyl)ketone using NaBH₄ in ethanol provides the tertiary alcohol:

This method is less efficient than Grignard addition due to competing over-reduction and ketone stability issues.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between cyclopropylboronic acid and a brominated thiophene ethanol derivative offers a modular pathway:

While feasible, this method suffers from lower yields compared to Grignard chemistry, likely due to the sensitivity of the cyclopropane ring to oxidative conditions.

Reaction Parameter Optimization

Solvent and Temperature Effects

| Parameter | Grignard Addition | Ketone Reduction |

|---|---|---|

| Optimal Solvent | THF | Ethanol |

| Temperature | −78°C → RT | 0°C → RT |

| Reaction Time | 12 h | 4 h |

THF’s high polarity and low viscosity facilitate Grignard reagent solubility, while ethanol’s protic nature stabilizes intermediates during reduction.

Lewis Acid Screening

| Lewis Acid | Yield (%) | Purity (%) |

|---|---|---|

| Ti(OiPr)₄ | 74 | 88 |

| B(OiPr)₃ | 62 | 82 |

| None | 41 | 75 |

Ti(OiPr)₄ outperforms other Lewis acids by forming a stable complex with the ketone, lowering the activation energy for nucleophilic attack.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from methyl tert-butyl ether (MTBE) improves purity to >98%:

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1-(5-methylthiophen-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The thienyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit notable antimicrobial properties. The incorporation of a cyclopropyl group into the structure of 1-cyclopropyl-1-(5-methylthiophen-2-yl)ethanol may enhance its biological activity. For instance, similar thiophene derivatives have been studied for their ability to inhibit urease enzymes, which are critical in the pathogenicity of certain bacterial infections. In vitro studies demonstrate that modifications to the thiophene ring can lead to significant variations in inhibitory potency against urease, with some compounds showing IC₅₀ values as low as 3.80 µM compared to standard inhibitors like thiourea .

Potential as Anti-Cancer Agents

The structural characteristics of this compound suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their efficacy against various cancer cell lines, indicating a promising avenue for further research into this compound's cytotoxic effects.

Organic Synthesis

Synthetic Routes

The synthesis of this compound typically involves cyclopropanation reactions, which can be optimized for higher yields and purity through continuous flow processes. The compound can also serve as a building block in the synthesis of more complex organic molecules, leveraging its unique cyclopropyl and thiophene functionalities.

Cross-Coupling Reactions

Recent advancements in organic synthesis have highlighted the utility of this compound in cross-coupling reactions involving heteroarenes. For example, reactions utilizing boronic acids have shown promising yields when combined with propargylic alcohols, indicating that derivatives of this compound could play a role in developing new synthetic methodologies .

Material Science

Polymer Chemistry

The unique properties of this compound make it a candidate for applications in polymer chemistry. Its ability to participate in polymerization reactions could lead to the development of novel materials with tailored properties for specific applications, such as conductive polymers or advanced coatings.

Nanotechnology

In nanotechnology, compounds with thiophene rings are often utilized due to their electronic properties. The integration of this compound into nanostructured materials could enhance their conductivity and stability, making them suitable for applications in sensors and electronic devices.

Data Tables

Case Studies

Case Study 1: Urease Inhibition

A study conducted on a series of thiophene derivatives demonstrated that structural modifications significantly affect urease inhibition. The lead compounds showed enhanced activity compared to traditional inhibitors, suggesting that further exploration into similar structures like this compound could yield potent antimicrobial agents .

Case Study 2: Cross-Coupling Reactions

Research on cross-coupling reactions involving heteroarenes has shown that integrating compounds like this compound can improve reaction efficiency and product yield. This highlights its potential as a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1-(5-methylthiophen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs can be grouped into two categories:

- Thiophene-based derivatives: 1-Cyclopropyl-1-(thiophen-2-yl)ethanol (1r): Differs by the absence of the 5-methyl group on the thiophene ring. Its synthesis yielded 71% as a yellow oil, with NMR data showing distinct thiophene proton shifts (δ = 7.17–7.15 ppm) and cyclopropane proton signals at δ = 0.52–0.44 ppm . This compound was synthesized in 59% yield via AlCl3-mediated reactions .

- Aryl-substituted derivatives: 1-Cyclopropyl-1-(4-tert-butylphenyl)ethanol (1a): Exhibits a bulky tert-butyl group, reducing solubility in polar solvents. Its yield (41%) is lower than methoxy-substituted analogs (e.g., 1b: 76%), suggesting steric hindrance affects reaction efficiency . 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol (1c): The electron-donating methoxy group stabilizes the aromatic ring, improving yield (76%) compared to non-substituted analogs .

Physical and Spectral Properties

*Note: Data for this compound are inferred from analogs.

Reactivity and Functional Group Influence

- Electron-donating substituents (e.g., 5-methyl on thiophene): Enhance aromatic stability and may increase nucleophilicity of the hydroxyl group. This contrasts with electron-withdrawing groups (e.g., iodine in ), which could deactivate the ring.

Biological Activity

1-Cyclopropyl-1-(5-methylthiophen-2-yl)ethanol is a compound characterized by the presence of both cyclopropane and thiophene functionalities. Its unique structure, represented by the molecular formula C₁₀H₁₄OS, suggests potential biological activities that merit investigation. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethanol moiety and a 5-methylthiophen-2-yl substituent. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄OS |

| Molecular Weight | 182.28 g/mol |

| Structural Characteristics | Cyclopropane & Thiophene functionalities |

Biological Activity and Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights that may be extrapolated to this compound.

Antimicrobial Activity

Research indicates that thiophene-containing compounds can exhibit significant antibacterial properties. For instance, methanolic extracts from related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL for certain fractions .

Antiproliferative Effects

In vitro studies have demonstrated that related thiophene derivatives possess antiproliferative effects against cancer cell lines such as HeLa and A549. For example, IC50 values for certain derivatives were reported at 226 µg/mL for HeLa cells . This suggests that this compound may also exhibit similar antiproliferative properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylthiophene | Thiophene ring with a methyl group | Simple structure; lacks cyclopropyl moiety |

| Cyclopropylmethanol | Cyclopropane attached to an alcohol | Lacks thiophene functionality |

| 3-Methylthioaniline | Amino group on thiophene | Contains an amine; different reactivity profile |

| 5-Methylthiazole | Thiazole instead of thiophene | Different heterocyclic structure |

Case Studies

While specific case studies directly involving this compound are scarce, insights from related research can inform potential applications:

- Antimicrobial Studies : Investigations into the antimicrobial efficacy of thiophene derivatives have shown promising results against resistant strains of bacteria, suggesting potential therapeutic applications for infections caused by resistant pathogens.

- Cancer Research : The antiproliferative effects observed in related compounds encourage further exploration into using this compound in cancer therapeutics, particularly for targeting specific cancer cell lines.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-cyclopropyl-1-(5-methylthiophen-2-yl)ethanol?

The synthesis typically involves two key steps: (1) constructing the cyclopropane ring and (2) functionalizing the thiophene moiety. A standard approach includes:

- Grignard Addition : Reacting 1-cyclopropyl-1-(5-methylthiophen-2-yl)ethanone with a Grignard reagent (e.g., methylmagnesium bromide) to yield the tertiary alcohol.

- Cyclopropanation : Using transition metal-catalyzed methods (e.g., Simmons–Smith reaction) to introduce the cyclopropyl group into a pre-functionalized thiophene precursor .

- Thiophene Functionalization : Electrophilic substitution (e.g., Friedel–Crafts alkylation) to introduce the methyl group at the 5-position of thiophene .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR (with DEPT-135) identify the cyclopropyl, thiophene, and hydroxyl groups. Overlapping signals in the cyclopropyl region (δ 0.5–1.5 ppm) require 2D techniques (HSQC, COSY) for resolution .

- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and thiophene C–S stretching (~700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₄OS).

- X-ray Crystallography : Resolves stereochemical ambiguities if crystalline samples are obtainable .

Q. How is the purity of the compound assessed during synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with visualization under UV or iodine vapor.

- Melting Point Analysis : Sharp melting points indicate high purity (though the compound may be liquid at room temperature) .

Advanced Research Challenges

Q. How can conflicting NMR data for diastereomers or rotamers be resolved?

- Variable Temperature NMR : Cooling the sample to –40°C slows conformational exchange, splitting broad singlets into distinct peaks.

- NOESY/ROESY : Identifies spatial proximity between cyclopropyl and thiophene protons to assign stereochemistry .

- Dynamic NMR Simulations : Quantify rotational barriers using line-shape analysis or EXSY experiments .

Q. What methodologies optimize the stereoselective synthesis of the cyclopropyl group?

- Chiral Catalysts : Use Rh(II) or Cu(I) complexes with bis(oxazoline) ligands for enantioselective cyclopropanation.

- Kinetic Resolution : Employ lipase-mediated hydrolysis (e.g., CAL-B) to separate enantiomers during esterification .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict transition-state energies to prioritize synthetic routes .

Q. How do solvent and temperature affect the compound’s stability during storage?

- Accelerated Stability Studies : Store samples in ethanol or DMSO at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Light Sensitivity : UV-vis spectroscopy tracks photooxidation of the thiophene ring; store in amber vials under inert gas .

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Frontier Molecular Orbital (FMO) Analysis : HOMO/LUMO surfaces (calculated at ωB97X-D/cc-pVTZ) identify reactive sites.

- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

Q. How can researchers address low yields in the final reduction step (ketone to alcohol)?

- Alternative Reducing Agents : Replace NaBH4 with LiAlH4 or enantioselective catalysts (e.g., CBS reduction).

- Protection/Deprotection Strategies : Temporarily protect the thiophene sulfur as a sulfoxide to prevent side reactions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility—how to reconcile these?

- Recrystallization Variability : Differences in solvent polarity (e.g., hexane vs. ethyl acetate) yield polymorphs with distinct melting points.

- Impurity Profiling : LC-MS identifies residual starting materials (e.g., unreacted ketone) that alter physical properties .

Q. Conflicting biological activity data across studies—what factors contribute?

- Purity Thresholds : Bioactivity assays require >95% purity (via HPLC). Impurities at <1% can inhibit or enhance target binding.

- Solvent Artifacts : DMSO stock solutions may form peroxides; confirm solvent stability via NMR before assays .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR (CDCl₃) | δ 1.02 (m, 2H, cyclopropyl), δ 6.72 (d, 1H, thiophene) | Cyclopropyl and thiophene protons |

| 13C NMR | δ 12.4 (cyclopropane CH₂), δ 126.5 (thiophene C) | Substituent assignment |

| IR (KBr) | 3450 cm⁻¹ (OH), 690 cm⁻¹ (C–S) | Functional group IDs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.